![molecular formula C7H13FOS B13498452 [4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
[4-(Fluoromethyl)oxan-4-yl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Fluoromethyl)oxan-4-yl]methanethiol is an organic compound with the molecular formula C7H13FOS and a molecular weight of 164.2 g/mol. This compound is widely used in various fields of research and industry due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors or batch processing techniques.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Fluoromethyl)oxan-4-yl]methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can result in the replacement of the fluoromethyl group with other functional groups.
Aplicaciones Científicas De Investigación
[4-(Fluoromethyl)oxan-4-yl]methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanethiol involves its interaction with molecular targets and pathways within biological systems. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluoromethyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(Chloromethyl)oxan-4-yl]methanethiol
- [4-(Bromomethyl)oxan-4-yl]methanethiol
- [4-(Hydroxymethyl)oxan-4-yl]methanethiol
Uniqueness
[4-(Fluoromethyl)oxan-4-yl]methanethiol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity.
Propiedades
Fórmula molecular |
C7H13FOS |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
[4-(fluoromethyl)oxan-4-yl]methanethiol |
InChI |
InChI=1S/C7H13FOS/c8-5-7(6-10)1-3-9-4-2-7/h10H,1-6H2 |
Clave InChI |
SZEKVBQXBSCIGJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CF)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)
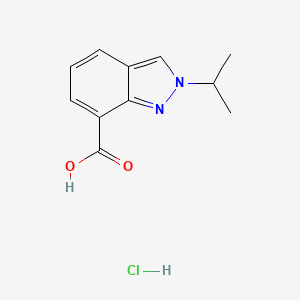
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)

![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
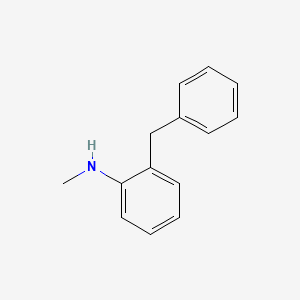
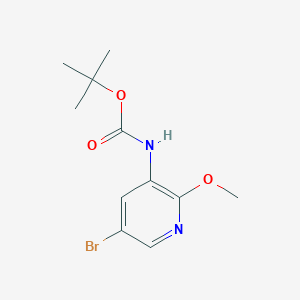
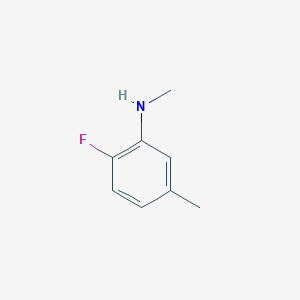
![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)
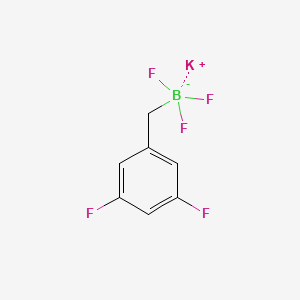



![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
